Glycogen

Descripción

Structure

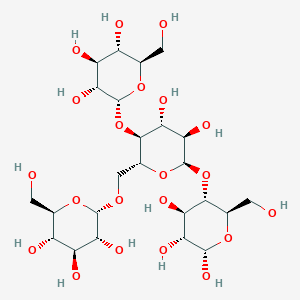

2D Structure

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-20(45-23-17(36)12(31)10(29)6(2-26)42-23)14(33)18(37)24(43-8)44-19-7(3-27)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSGBSNPRWKUQH-UJDJLXLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201112573 | |

| Record name | α-D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-[α-D-glucopyranosyl-(1→6)]-O-α-D-glucopyranosyl-(1→4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201112573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Glycogen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

149820-99-5, 9005-79-2 | |

| Record name | α-D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-[α-D-glucopyranosyl-(1→6)]-O-α-D-glucopyranosyl-(1→4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149820-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycogen | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | α-D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-[α-D-glucopyranosyl-(1→6)]-O-α-D-glucopyranosyl-(1→4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201112573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycogen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 - 280 °C | |

| Record name | Glycogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Nexus of Energy and Storage: A Technical Guide to Glycogen Metabolism in Cellular Energy Sensing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen, a branched polymer of glucose, has long been recognized as a primary energy reserve in animal cells. However, its role extends far beyond that of a passive fuel depot. Emerging evidence has solidified this compound's position as a dynamic participant in cellular energy sensing, directly influencing key metabolic pathways that govern cellular homeostasis. This in-depth technical guide explores the core mechanisms by which this compound metabolism is intricately linked to the cell's energy-sensing machinery, with a particular focus on its interplay with the master energy regulator, AMP-activated protein kinase (AMPK). This document provides a comprehensive overview of the key signaling pathways, detailed experimental protocols for their investigation, and quantitative data to support the described molecular interactions, serving as a critical resource for researchers and professionals in drug development.

Introduction: this compound as a Dynamic Metabolic Hub

This compound is the principal storage form of glucose in animals, fungi, and bacteria, serving as a crucial buffer for maintaining energy homeostasis.[1][2] Primarily stored in the liver and skeletal muscle, this compound's highly branched structure, composed of α-1,4 and α-1,6 glycosidic bonds, allows for rapid mobilization of glucose units to meet sudden energy demands.[1][2][3][4][5] Liver this compound is essential for maintaining systemic blood glucose levels, particularly for the brain, which relies heavily on a constant glucose supply.[1][6][7] In contrast, muscle this compound acts as a localized energy source for muscle contraction.[7][8] Beyond this fundamental role, this compound particles are complex structures associated with a suite of enzymes and regulatory proteins that actively participate in cellular signaling.[9]

The Central Role of AMPK in Cellular Energy Sensing

The AMP-activated protein kinase (AMPK) is a highly conserved heterotrimeric enzyme that functions as a master sensor of cellular energy status.[8][10][11] It is activated in response to an increase in the cellular AMP:ATP ratio, a hallmark of energy stress.[12] Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic pathways that generate ATP (such as glucose uptake and fatty acid oxidation) and inhibiting anabolic, energy-consuming processes (like protein and lipid synthesis).[13]

The Interplay between this compound Metabolism and AMPK Signaling

The connection between this compound and AMPK is not merely correlational; a direct physical and functional interaction exists.[8][11][13] The regulatory β subunit of the AMPK complex contains a carbohydrate-binding module (CBM) that allows it to directly bind to this compound.[8][11][13][14][15] This interaction has profound implications for cellular energy sensing:

-

This compound as a Regulator of AMPK Activity: The binding of this compound to the AMPK β subunit allosterically inhibits AMPK activity.[12] When this compound stores are replete, AMPK is maintained in an inactive state. Conversely, as this compound levels deplete during periods of high energy demand, the inhibition is relieved, contributing to AMPK activation.[12] This positions this compound as a direct sensor of stored energy, feeding this information into the central AMPK signaling hub.

-

AMPK as a Regulator of this compound Metabolism: Activated AMPK phosphorylates and inactivates this compound synthase (GS), the rate-limiting enzyme in this compound synthesis.[8][12] This prevents the cell from expending energy on storing glucose when energy is scarce. Paradoxically, chronic AMPK activation can lead to increased this compound accumulation, likely secondary to enhanced glucose uptake and the allosteric activation of GS by elevated intracellular glucose-6-phosphate (G6P).[8][16]

Signaling Pathway of this compound-AMPK Interaction

The intricate relationship between this compound metabolism and AMPK signaling is a cornerstone of cellular energy sensing. The following diagram illustrates the key regulatory loops.

Neurological Implications: Lafora Disease as a Model of Dysregulated this compound Metabolism

Lafora disease, a fatal neurodegenerative disorder, underscores the critical importance of tightly regulated this compound metabolism in neurons.[17][18][19][20] This autosomal recessive condition is caused by mutations in either the EPM2A gene, encoding the this compound phosphatase laforin, or the NHLRC1 gene, encoding the E3 ubiquitin ligase malin.[17][18][20] The absence of either of these proteins leads to the formation of aberrant, insoluble this compound aggregates known as Lafora bodies in various tissues, most detrimentally in neurons.[17][18][19] This accumulation of hyperphosphorylated and poorly branched this compound disrupts neuronal function, leading to severe epilepsy and cognitive decline.[18][21] Lafora disease serves as a stark example of how disruptions in this compound structure and metabolism can have catastrophic consequences for cellular health, particularly in the energy-demanding environment of the brain.

Quantitative Data in this compound Metabolism

The following tables summarize key quantitative parameters related to this compound storage and the enzymes involved in its metabolism.

Table 1: this compound Content in Different Human Tissues

| Tissue | This compound Concentration (% of fresh weight) | Total this compound (grams in a 70 kg adult) | Primary Function |

| Liver | 5–6% | ~100–120 g | Maintenance of blood glucose homeostasis[1] |

| Skeletal Muscle | 1–2% | ~400 g | Local energy source for muscle contraction[1] |

| Brain | ~0.1% | ~1-2 g | Emergency fuel reserve for neurons and astrocytes[22][23] |

Table 2: Key Enzymes in this compound Metabolism and their Regulation

| Enzyme | Function | Activators | Inhibitors |

| This compound Synthase (GS) | Catalyzes the formation of α-1,4-glycosidic bonds in this compound synthesis.[4] | Insulin, Glucose-6-Phosphate, Protein Phosphatase 1 (PP1)[3][8] | Glucagon, Epinephrine, AMP-activated Protein Kinase (AMPK), Protein Kinase A (PKA)[3][12] |

| This compound Phosphorylase (GP) | Catalyzes the cleavage of α-1,4-glycosidic bonds during glycogenolysis.[4] | Glucagon, Epinephrine, AMP, Ca2+ (in muscle)[3] | Insulin, ATP, Glucose-6-Phosphate, Glucose (in liver)[24] |

| This compound Branching Enzyme (GBE) | Creates α-1,6-glycosidic branch points in the this compound molecule.[25][26] | - | - |

| This compound Debranching Enzyme (GDE) | Removes α-1,6-glycosidic branches during glycogenolysis.[14] | - | - |

Experimental Protocols for Studying this compound Metabolism and Energy Sensing

Investigating the intricate relationship between this compound metabolism and cellular energy sensing requires a robust set of experimental techniques. The following sections provide detailed methodologies for key assays.

Measurement of Cellular this compound Content

A common and reliable method for quantifying this compound involves the enzymatic hydrolysis of this compound to glucose, followed by the measurement of glucose.

Protocol: Amyloglucosidase-Based this compound Assay

-

Sample Preparation:

-

For cultured cells, wash cells with PBS and lyse in deionized water.

-

For tissues, homogenize approximately 30 mg of tissue in 2 N HCl.[27]

-

-

Acid Hydrolysis (for tissue): Incubate the tissue homogenate for 2 hours at 96°C, followed by neutralization with 0.67 M NaOH.[27]

-

Enzymatic Digestion:

-

Take a known volume of the cell lysate or neutralized tissue homogenate.

-

Add amyloglucosidase solution to a final concentration of 1-5 U/mL.

-

Incubate at 37°C for 30-60 minutes to ensure complete this compound breakdown to glucose.[27]

-

-

Glucose Quantification:

-

Measure the glucose concentration in the digested sample using a commercially available glucose oxidase-peroxidase (GOPOD) assay kit or a similar colorimetric or fluorometric method.

-

Measure the glucose concentration in a parallel sample that has not been treated with amyloglucosidase to determine the free glucose background.

-

-

Calculation: Subtract the free glucose concentration from the total glucose concentration (after amyloglucosidase treatment) to determine the amount of glucose derived from this compound. Normalize the this compound content to the total protein concentration of the initial lysate/homogenate.

Experimental Workflow for this compound Content Measurement

Assaying this compound Synthase (GS) and this compound Phosphorylase (GP) Activity

The activities of GS and GP are critical indicators of the direction of this compound flux. Spectrophotometric assays are commonly employed to measure their activity.[28]

Protocol: Spectrophotometric Assay for this compound Synthase Activity [24][28]

This assay measures the production of UDP from UDP-glucose, which is coupled to the oxidation of NADH.

-

Homogenization: Homogenize tissue or cell pellets in a buffer containing protease and phosphatase inhibitors.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, this compound, UDP-glucose, and a coupling system of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, along with phosphoenolpyruvate (B93156) and NADH.

-

Initiation: Add the cell/tissue homogenate to the reaction mixture.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which is proportional to the rate of NADH oxidation and thus to the activity of this compound synthase.

-

Regulation: The assay can be performed in the presence or absence of the allosteric activator glucose-6-phosphate to determine the activation state of the enzyme.[24]

Protocol: Spectrophotometric Assay for this compound Phosphorylase Activity [29]

This assay measures the production of glucose-1-phosphate from this compound, which is coupled to the reduction of NADP+.

-

Homogenization: Prepare cell or tissue homogenates as described for the GS assay.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, this compound, and a coupling system of phosphoglucomutase and glucose-6-phosphate dehydrogenase, along with NADP+.

-

Initiation: Add the homogenate to the reaction mixture.

-

Measurement: Monitor the increase in absorbance at 340 nm, which is proportional to the rate of NADP+ reduction and thus to the activity of this compound phosphorylase.

-

Regulation: The assay can be performed in the presence or absence of the allosteric activator AMP to determine the activation state.

Measurement of Cellular ATP Levels

Directly measuring the cellular energy currency, ATP, is fundamental to studying energy sensing. Bioluminescence-based assays are highly sensitive and widely used.

Protocol: Luciferase-Based ATP Assay [30][31][32]

-

Cell Lysis: Lyse a known number of cells using a suitable lysis reagent that inactivates ATPases.

-

Reaction: Add the cell lysate to a reaction mixture containing luciferin (B1168401) and luciferase.

-

Measurement: The luciferase enzyme catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light.[32] Measure the resulting luminescence using a luminometer.

-

Quantification: The light output is directly proportional to the ATP concentration. Generate a standard curve with known ATP concentrations to quantify the ATP in the samples.

Experimental Workflow for ATP Measurement

Conclusion and Future Directions

This compound metabolism is not merely a downstream effector of cellular energy status but an active and integral component of the energy-sensing network. The direct interaction between this compound and AMPK provides a sophisticated mechanism for the cell to integrate information about both immediate energy availability (AMP/ATP ratio) and long-term energy reserves (this compound stores). This understanding has significant implications for metabolic diseases, neurodegenerative disorders, and cancer, where energy metabolism is often dysregulated.

Future research should focus on further elucidating the spatial and temporal dynamics of this compound-protein interactions within the cell. Advanced imaging techniques and proteomic approaches will be instrumental in mapping the "this compound proteome" under different metabolic conditions. For drug development professionals, targeting the enzymes and regulatory proteins associated with this compound metabolism offers promising avenues for therapeutic intervention in a range of diseases characterized by aberrant energy sensing and storage. A deeper comprehension of this fundamental biological process will undoubtedly pave the way for novel therapeutic strategies aimed at restoring metabolic homeostasis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. promegaconnections.com [promegaconnections.com]

- 5. youtube.com [youtube.com]

- 6. Frontiers | Emerging Roles for this compound in the CNS [frontiersin.org]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. portlandpress.com [portlandpress.com]

- 11. Interactive Roles for AMPK and this compound from Cellular Energy Sensing to Exercise Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. physoc.org [physoc.org]

- 13. Interactive Roles for AMPK and this compound from Cellular Energy Sensing to Exercise Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Mechanism by Which AMP-Activated Protein Kinase Activation Promotes this compound Accumulation in Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lafora disease offers a unique window into neuronal this compound metabolism [scholarworks.indianapolis.iu.edu]

- 18. Lafora Disease: Understanding the Condition - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 19. academic.oup.com [academic.oup.com]

- 20. Lafora disease offers a unique window into neuronal this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. journals.physiology.org [journals.physiology.org]

- 23. The Multifaceted Roles of Brain this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 24. paulogentil.com [paulogentil.com]

- 25. This compound branching enzyme - Creative Enzymes [creative-enzymes.com]

- 26. This compound branching enzyme - Wikipedia [en.wikipedia.org]

- 27. 2.5. This compound Analysis [bio-protocol.org]

- 28. jove.com [jove.com]

- 29. This compound Phosphorylase Assay Kit (Colorimetric) (ab273271) | Abcam [abcam.com]

- 30. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]

- 31. creative-bioarray.com [creative-bioarray.com]

- 32. berthold.com [berthold.com]

An In-depth Technical Guide on Glycogen Structure and the Key Enzymes of its Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen, a highly branched polymer of glucose, serves as the primary short-term energy reserve in animals and fungi.[1] Its intricate structure and the complex enzymatic machinery governing its metabolism are central to maintaining glucose homeostasis, fueling muscle contraction, and ensuring cellular energy supply. This technical guide provides a comprehensive overview of this compound's molecular architecture and a detailed examination of the key enzymes involved in its synthesis (glycogenesis) and breakdown (glycogenolysis). A thorough understanding of these processes is paramount for researchers and professionals involved in the development of therapeutic strategies for metabolic disorders such as diabetes, this compound storage diseases, and other related conditions.

The Molecular Architecture of this compound

This compound is a polysaccharide composed of α-D-glucose units.[2] Its structure is characterized by a high degree of branching, which is crucial for its solubility and the rapid mobilization of glucose units.[3][4]

Glycosidic Bonds

The glucose monomers in this compound are linked by two types of glycosidic bonds:

-

α-1,4-glycosidic bonds: These bonds form the linear chains of glucose residues. The anomeric carbon (C1) of one glucose molecule is linked to the hydroxyl group on the fourth carbon (C4) of the adjacent glucose molecule.[5][6]

-

α-1,6-glycosidic bonds: These bonds create the branch points in the this compound molecule. The anomeric carbon (C1) of a glucose molecule in a chain is linked to the hydroxyl group on the sixth carbon (C6) of a glucose molecule in another chain.[5][6]

Branching and Tiered Structure

Branches in this compound occur approximately every 8 to 12 glucose residues.[1][2] This extensive branching results in a globular, tree-like structure with numerous non-reducing ends. This architecture provides a large number of sites for the enzymes of this compound metabolism to act upon, allowing for rapid synthesis and degradation.[3]

The structure of a this compound particle is organized around a central protein called glycogenin .[2][7] Glycogenin acts as a primer by catalyzing the formation of the initial short glucose chain, to which further glucose units are added.[8] The this compound molecule grows in concentric tiers or layers of branches.

Quantitative Structural Data

The size and molecular weight of this compound molecules can vary significantly. A single this compound molecule can contain thousands of glucose units.[7]

| Parameter | Value | Reference |

| Glucose Units per Molecule | 2,000 - 60,000 | [1] |

| Average Chain Length | 8 - 12 glucose units | [1] |

| Branching Frequency | Every 8-12 residues | [1][2] |

| Molecular Weight | Can reach over 108 Da | [9] |

| Particle Diameter | β-particles: 20–30 nm | [9] |

| α-particles (aggregates of β-particles): up to 300 nm | [9] |

Key Enzymes of this compound Metabolism

The synthesis and breakdown of this compound are tightly regulated processes involving a cascade of specific enzymes.

Glycogenesis (this compound Synthesis)

Glycogenesis is the process of synthesizing this compound from glucose. The key enzymes involved are:

-

Glycogenin: This enzyme initiates this compound synthesis by creating a short α-1,4-linked glucose polymer attached to itself.[8]

-

This compound Synthase (GS): This is the rate-limiting enzyme of glycogenesis. It catalyzes the transfer of a glucosyl residue from UDP-glucose to the non-reducing end of a growing this compound chain, forming an α-1,4-glycosidic bond.[9][10] this compound synthase exists in two forms: an active, dephosphorylated form (this compound synthase a) and an inactive, phosphorylated form (this compound synthase b).[10]

-

This compound Branching Enzyme (GBE): This enzyme, also known as amylo-(α-1,4→α-1,6)-transglycosylase, creates the α-1,6-glycosidic bonds that form the branch points in this compound.[3][5] It transfers a segment of about 7 glucose units from the end of a linear chain to the C6 hydroxyl group of a glucose residue on the same or a neighboring chain.[5]

Glycogenolysis (this compound Breakdown)

Glycogenolysis is the process of breaking down this compound to release glucose. The key enzymes are:

-

This compound Phosphorylase (GP): This is the rate-limiting enzyme of glycogenolysis. It catalyzes the phosphorolytic cleavage of the α-1,4-glycosidic bonds from the non-reducing ends of the this compound chains, releasing glucose-1-phosphate.[11] this compound phosphorylase is active in its phosphorylated state (phosphorylase a) and less active in its dephosphorylated state (phosphorylase b).[11]

-

This compound Debranching Enzyme (GDE): This enzyme has two distinct catalytic activities to remove the branches:

-

4-α-D-glucanotransferase (transferase) activity: It transfers a block of three glucose residues from a four-residue limit branch to the non-reducing end of a nearby chain.[12][13]

-

Amylo-α-1,6-glucosidase (glucosidase) activity: It hydrolyzes the remaining single glucose residue at the α-1,6 branch point, releasing free glucose.[12][13]

-

Enzyme Kinetic Data

The kinetic properties of these enzymes, such as the Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding their efficiency and regulation. A lower Km indicates a higher affinity of the enzyme for its substrate.[14][15]

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Tissue | Reference |

| This compound Synthase a | UDP-glucose | ~0.25 (physiologic) | Varies | Liver (diabetic mouse) | [16][17] |

| This compound Synthase b | UDP-glucose | Higher than GS a | Lower than GS a | Liver (diabetic mouse) | [16][17] |

| This compound Phosphorylase a | This compound | Lower in diabetic | Higher in diabetic | Liver (diabetic mouse) | [16][17] |

| This compound Phosphorylase b | Glucose-1-Phosphate | Same as GP a | ~10-fold lower than GP a | Human Haemolysate | [18] |

| This compound Debranching Enzyme | Limit Dextrin (B1630399) | 0.66 ± 0.02 | kcat = 76.7 ± 1.5 s-1 | E. coli (GlgX) | [19][20] |

Hormonal Regulation of this compound Metabolism

The balance between glycogenesis and glycogenolysis is tightly controlled by hormones, primarily insulin, glucagon, and epinephrine, which modulate the activity of the key regulatory enzymes through complex signaling pathways.

Insulin Signaling

Insulin, released in response to high blood glucose levels, promotes this compound synthesis.[18][21]

Caption: Insulin signaling pathway promoting glycogenesis.

Glucagon Signaling

Glucagon, released in response to low blood glucose levels, stimulates glycogenolysis, primarily in the liver.[5][12]

Caption: Glucagon signaling pathway stimulating glycogenolysis.

Epinephrine Signaling

Epinephrine (adrenaline), released in response to stress or exercise, stimulates glycogenolysis in both the liver and muscle.[9]

Caption: Epinephrine signaling pathway stimulating glycogenolysis.

Experimental Protocols

Accurate measurement of this compound content and the activity of its metabolic enzymes is crucial for research in this field. Below are generalized protocols for key assays.

This compound Content Quantification in Liver and Muscle Tissue

This protocol is based on the phenol-sulfuric acid method.[3][11]

Materials:

-

Tissue sample (20-30 mg)

-

0.5 M NaOH

-

9.5% (w/v) Na2SO4

-

Ethanol (B145695) (95-100%)

-

Concentrated sulfuric acid

-

5% (w/v) phenol

-

This compound standard solution

Procedure:

-

Homogenize the tissue sample in 200 µL of 0.5 M NaOH.

-

Heat the homogenate in a boiling water bath (100°C) for 30 minutes with frequent agitation.

-

Cool the samples to room temperature.

-

Add 50 µL of 9.5% (w/v) Na2SO4 and mix.

-

Precipitate the this compound by adding 600 µL of ethanol and centrifuge at 2000 x g for 10 minutes.

-

Discard the supernatant and dry the this compound pellet.

-

Resuspend the pellet in a known volume of water.

-

To 90 µL of the resuspended sample or standard, add 300 µL of concentrated sulfuric acid followed by 39 µL of 5% (w/v) phenol.

-

Allow the reaction to proceed for 30 minutes.

-

Measure the absorbance at 490 nm using a spectrophotometer.

-

Calculate the this compound concentration based on the standard curve.

Caption: Experimental workflow for this compound quantification.

This compound Synthase Activity Assay (Spectrophotometric)

This assay measures the production of UDP, which is coupled to the oxidation of NADH.[5][22]

Materials:

-

Sample containing this compound synthase

-

Reaction mixture (containing Tris-HCl, MgCl2, EDTA, β-mercaptoethanol, UDP-glucose, glucose-6-phosphate, phosphoenolpyruvate, NADH, lactate (B86563) dehydrogenase, and pyruvate (B1213749) kinase)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture as per established protocols.

-

Pre-warm the reaction mixture to 30°C.

-

Add the sample containing this compound synthase to the reaction mixture.

-

Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is proportional to the this compound synthase activity.

This compound Phosphorylase Activity Assay (Spectrophotometric)

This assay measures the production of glucose-1-phosphate, which is coupled to the reduction of NADP+.[5][23]

Materials:

-

Sample containing this compound phosphorylase

-

Reaction mixture (containing buffer, this compound, NADP+, phosphoglucomutase, and glucose-6-phosphate dehydrogenase)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture.

-

Pre-warm the reaction mixture to the desired temperature (e.g., 30°C).

-

Add the sample containing this compound phosphorylase to initiate the reaction.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

-

The rate of NADPH production is proportional to the this compound phosphorylase activity.

This compound Branching Enzyme Activity Assay

This assay is often based on the change in the iodine spectrum of the glucan substrate.[13][24]

Materials:

-

Sample containing this compound branching enzyme

-

Linear α-1,4-glucan substrate (e.g., amylose)

-

Iodine reagent (I2/KI)

-

Spectrophotometer

Procedure:

-

Incubate the enzyme sample with the linear glucan substrate at an appropriate temperature and pH.

-

At various time points, take aliquots of the reaction mixture and add them to the iodine reagent.

-

Measure the absorbance spectrum (typically between 500-700 nm).

-

Branching of the linear glucan will cause a shift in the wavelength of maximum absorbance (λmax) and a decrease in the overall absorbance.

-

The change in the iodine spectrum is indicative of branching enzyme activity.

This compound Debranching Enzyme Activity Assay

This assay can be performed by measuring the release of free glucose from a limit dextrin substrate.[2][9]

Materials:

-

Sample containing this compound debranching enzyme

-

Limit dextrin (this compound extensively treated with phosphorylase)

-

Glucose oxidase/peroxidase-based glucose assay kit

Procedure:

-

Incubate the enzyme sample with the limit dextrin substrate.

-

At different time intervals, stop the reaction (e.g., by heat inactivation).

-

Measure the amount of free glucose released using a glucose assay kit.

-

The rate of glucose release is proportional to the glucosidase activity of the debranching enzyme.

Conclusion

The intricate structure of this compound and the precise regulation of its metabolic enzymes are fundamental to cellular and whole-body energy homeostasis. This guide has provided a detailed overview of the core principles of this compound structure and metabolism, including quantitative data, the functions of key enzymes, and the hormonal signaling pathways that govern these processes. The experimental protocols outlined offer a foundation for researchers to accurately quantify this compound and assess the activity of its metabolic enzymes. A deeper understanding of these molecular mechanisms is essential for the ongoing development of novel therapeutic interventions for a range of metabolic diseases.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. academic.oup.com [academic.oup.com]

- 3. An optimized method for tissue this compound quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Modified Enzymatic Method for Measurement of this compound Content in this compound Storage Disease Type IV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Spectrophotometric Methods for the Study of Eukaryotic this compound Metabolism [jove.com]

- 6. This compound Phosphorylase Assay Kit (Colorimetric) (ab273271) | Abcam [abcam.com]

- 7. Digestion for this compound determination in liver/muscle [macdougald.lab.medicine.umich.edu]

- 8. sserc.org.uk [sserc.org.uk]

- 9. scispace.com [scispace.com]

- 10. resources.bio-techne.com [resources.bio-techne.com]

- 11. An optimized method for tissue this compound quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cohesionbio.com [cohesionbio.com]

- 14. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 15. youtube.com [youtube.com]

- 16. cohesionbio.com [cohesionbio.com]

- 17. Kinetic properties of this compound synthase and phosphorylase and structural aspects of this compound in the db/db mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound phosphorylase and its converter enzymes in haemolysates of normal human subjects and of patients with type VI this compound-storage disease. A study of phosphorylase kinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A continuous coupled spectrophotometric assay for debranching enzyme activity using reducing end-specific α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Solved The Vmax of the this compound phosphorylase from skeletal | Chegg.com [chegg.com]

- 21. An assay method for this compound debranching enzyme using new fluorogenic substrates and its application to detection of the enzyme in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Spectrophotometric Methods for the Study of Eukaryotic this compound Metabolism [jove.com]

- 23. Optimization and Validation of an In Vitro Standardized this compound Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound Branching Enzyme Assay Kit (ARG82031) - arigo Biolaboratories [arigobio.com]

The Tale of Two Sugars: A Technical Guide to the Differential Functions of Liver and Muscle Glycogen Metabolism

For Immediate Release

[City, State] – [Date] – In the intricate landscape of metabolic regulation, the storage and utilization of glucose as glycogen play a pivotal, yet distinctly different, role in the liver and skeletal muscle. This guide provides an in-depth exploration of the differential functions of this compound metabolism in these two critical tissues, offering valuable insights for researchers, scientists, and drug development professionals. A comprehensive understanding of these tissue-specific pathways is paramount for the development of novel therapeutics targeting metabolic disorders.

This compound, a branched polymer of glucose, serves as the primary intracellular storage form of glucose in mammals. While both liver and muscle are major depots for this compound, their metabolic fates and regulatory mechanisms are tailored to their unique physiological functions. Liver this compound acts as a systemic glucose buffer, maintaining blood glucose homeostasis, particularly between meals.[1] In contrast, muscle this compound serves as a readily available, localized fuel source to power muscle contraction.[1][2]

Core Functional Distinctions: A Tale of Two Tissues

The fundamental difference lies in their primary roles: the liver is altruistic, sharing its glucose stores with the entire body, while muscle is self-serving, utilizing its this compound exclusively for its own energy needs.[1][3] This divergence is primarily due to the presence of the enzyme glucose-6-phosphatase in the liver, which is absent in muscle.[2][4] This enzyme allows the liver to dephosphorylate glucose-6-phosphate to free glucose, which can then be transported out of the cell and into the bloodstream. Muscle, lacking this enzyme, traps glucose-6-phosphate intracellularly, directing it into glycolysis to generate ATP for muscle activity.[2]

Quantitative Data Summary

The quantitative differences in this compound storage and the kinetics of key regulatory enzymes underscore the distinct metabolic capacities of the liver and muscle.

| Parameter | Liver | Skeletal Muscle | Reference |

| This compound Concentration (% of wet weight) | ~6% | ~1-2% | [5] |

| Total Body this compound Storage | Lower (approx. 100g) | Higher (approx. 300-400g due to greater mass) | [5] |

| Primary Glucose-Phosphorylating Enzyme | Glucokinase (High Km) | Hexokinase (Low Km) | |

| Primary Hormonal Stimulator of Glycogenolysis | Glucagon, Epinephrine (B1671497) | Epinephrine | [3][6] |

| Primary Hormonal Stimulator of Glycogenesis | Insulin | Insulin | [6] |

| Presence of Glucose-6-Phosphatase | Yes | No | [2][4] |

Hormonal and Allosteric Regulation: A Finely Tuned Symphony

The synthesis (glycogenesis) and breakdown (glycogenolysis) of this compound are reciprocally regulated by a complex interplay of hormones and allosteric effectors, ensuring that the metabolic needs of the body and the individual tissues are met.

Insulin , the hormone of the fed state, promotes this compound synthesis in both liver and muscle by stimulating the dephosphorylation and activation of this compound synthase.[6] Conversely, glucagon , released in the fasted state, acts primarily on the liver to stimulate glycogenolysis and maintain blood glucose levels.[3][7][8] It has no significant effect on muscle this compound.[3]

Epinephrine , the "fight-or-flight" hormone, stimulates glycogenolysis in both liver and muscle to provide a rapid burst of energy.[6][9][10] In muscle, this provides immediate fuel for contraction, while in the liver, it contributes to the systemic glucose pool.

Allosteric regulation provides an additional layer of fine-tuning. In muscle, high levels of AMP, an indicator of low energy status, directly activate this compound phosphorylase, stimulating this compound breakdown.[6] Conversely, high levels of ATP and glucose-6-phosphate inhibit this enzyme.[6] In the liver, this compound phosphorylase is allosterically inhibited by high concentrations of glucose, signaling that blood glucose levels are sufficient and this compound breakdown is not required.[6][11]

Signaling Pathways: The Molecular Circuitry

The hormonal signals are transduced through intricate signaling cascades that ultimately control the phosphorylation state and activity of the key enzymes, this compound synthase and this compound phosphorylase.

Insulin Signaling Pathway

Insulin binding to its receptor tyrosine kinase initiates a signaling cascade that leads to the activation of protein phosphatase-1 (PP1). PP1 dephosphorylates and activates this compound synthase, promoting this compound synthesis. Simultaneously, PP1 dephosphorylates and inactivates this compound phosphorylase, halting this compound breakdown.

Glucagon/Epinephrine Signaling Pathway (Liver/Muscle)

Glucagon (liver) and epinephrine (liver and muscle) bind to G-protein coupled receptors, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[8][12] cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates phosphorylase kinase.[12][13] Phosphorylase kinase, in turn, phosphorylates and activates this compound phosphorylase, initiating glycogenolysis.[10][12] PKA also phosphorylates and inactivates this compound synthase, ensuring that this compound synthesis is inhibited while breakdown is active.[8][10]

Experimental Protocols

Accurate quantification of this compound content and the activity of key regulatory enzymes are crucial for studying this compound metabolism. Below are summaries of standard experimental protocols.

This compound Quantification

A widely used method involves the acid hydrolysis of this compound to glucose, followed by a colorimetric or fluorometric glucose assay.[14]

Protocol Summary:

-

Tissue Homogenization: Homogenize tissue samples (20-30 mg) in a strong base (e.g., 0.5 M NaOH) and heat to solubilize this compound.[14]

-

This compound Precipitation: Precipitate this compound by adding ethanol (B145695) and centrifuging.[14]

-

Hydrolysis: Resuspend the this compound pellet in acid (e.g., HCl) and heat to hydrolyze it into glucose monomers.

-

Neutralization: Neutralize the sample.

-

Glucose Assay: Quantify the glucose concentration using a commercially available glucose oxidase or hexokinase-based assay kit.

-

Calculation: Relate the measured glucose concentration back to the original tissue weight to determine the this compound content.

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemistry - Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. lecturio.com [lecturio.com]

- 5. 6.22 Glycogenesis & Glycogenolysis | Nutrition Flexbook [courses.lumenlearning.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Cross Talk Between Insulin and Glucagon Receptor Signaling in the Hepatocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. Epinephrine control of this compound metabolism in this compound-associated protein phosphatase PP1G/R(GL) knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Khan Academy [khanacademy.org]

- 11. m.youtube.com [m.youtube.com]

- 12. mcb.berkeley.edu [mcb.berkeley.edu]

- 13. cusabio.com [cusabio.com]

- 14. An optimized method for tissue this compound quantification - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Eukaryotic Glycogen Synthesis and Degradation Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycogen, a branched polymer of glucose, serves as the primary short-term energy reserve in eukaryotes. Its metabolism, encompassing synthesis (glycogenesis) and degradation (glycogenolysis), is a critical process for maintaining glucose homeostasis. In mammals, the liver and skeletal muscle are the main sites of this compound storage. Liver glycogenolysis is essential for maintaining blood glucose levels, particularly between meals, while muscle this compound provides a readily available source of glucose for glycolysis during exercise.[1][2][3] The intricate regulation of these opposing pathways by hormonal and allosteric mechanisms ensures that this compound stores are replenished when glucose is abundant and mobilized when energy is required. Dysregulation of this compound metabolism is implicated in various metabolic diseases, including diabetes and this compound storage diseases, making its components attractive targets for therapeutic intervention.[4][5][6]

This compound Synthesis Pathway (Glycogenesis)

Glycogenesis is the process of converting glucose into this compound. The key enzyme in this pathway is this compound synthase, which catalyzes the formation of α-1,4-glycosidic bonds.[7]

The primary steps in glycogenesis are:

-

Glucose Phosphorylation: Upon entry into the cell, glucose is phosphorylated to glucose-6-phosphate (G6P) by hexokinase (in muscle) or glucokinase (in liver).

-

Isomerization: Glucose-6-phosphate is converted to glucose-1-phosphate (G1P) by the enzyme phosphoglucomutase.[8]

-

UDP-Glucose Formation: Glucose-1-phosphate reacts with Uridine Triphosphate (UTP) to form UDP-glucose, a reaction catalyzed by UDP-glucose pyrophosphorylase. This step activates the glucose molecule for addition to the this compound chain.

-

This compound Elongation: this compound synthase transfers the glucosyl residue from UDP-glucose to the non-reducing end of a pre-existing this compound primer, forming an α-1,4-glycosidic bond. This compound synthase requires a primer, which is synthesized by the protein glycogenin.

-

Branching: The this compound branching enzyme, amylo-(α1→4) to (α1→6) transglycosylase, creates branches by transferring a segment of 6-7 glucose residues from the end of a linear chain to the C-6 hydroxyl group of a glucose residue on the same or a nearby chain. This branching increases the solubility and the number of non-reducing ends, allowing for more rapid synthesis and degradation.

This compound Degradation Pathway (Glycogenolysis)

Glycogenolysis is the breakdown of this compound into glucose-1-phosphate and free glucose. The rate-limiting enzyme in this pathway is this compound phosphorylase.

The main steps in glycogenolysis are:

-

Phosphorolysis: this compound phosphorylase cleaves the α-1,4-glycosidic bonds from the non-reducing ends of the this compound chains by adding an inorganic phosphate (B84403) (Pi), releasing glucose-1-phosphate.[9] This process continues until the enzyme approaches an α-1,6 branch point.

-

Debranching: The debranching enzyme has two catalytic activities:

-

Transferase activity: It transfers a block of three glucose residues from the branch to the non-reducing end of the main chain.

-

Glucosidase activity: It cleaves the remaining single glucose residue at the α-1,6 branch point, releasing free glucose.

-

-

Isomerization: Glucose-1-phosphate is converted to glucose-6-phosphate by phosphoglucomutase. In muscle cells, G6P enters glycolysis to provide energy. In the liver, G6P is dephosphorylated to free glucose by glucose-6-phosphatase and released into the bloodstream to maintain blood glucose levels.

Regulation of this compound Metabolism

This compound synthesis and degradation are reciprocally regulated by a complex interplay of hormonal signals, allosteric effectors, and covalent modifications (phosphorylation/dephosphorylation) of the key enzymes, this compound synthase and this compound phosphorylase.

Hormonal Regulation

-

Insulin (B600854): Released in response to high blood glucose (fed state), insulin promotes this compound synthesis.[10] It activates a signaling cascade that leads to the activation of protein phosphatase 1 (PP1). PP1 dephosphorylates and thereby activates this compound synthase, while simultaneously dephosphorylating and inactivating this compound phosphorylase.[6]

-

Glucagon (B607659): Secreted by the pancreas in response to low blood glucose (fasted state), glucagon stimulates glycogenolysis primarily in the liver.[2][10] It binds to its G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). cAMP activates Protein Kinase A (PKA).[9]

-

Epinephrine (B1671497): Released from the adrenal glands in response to stress or exercise, epinephrine stimulates glycogenolysis in both liver and muscle to provide a rapid source of energy.[1] Like glucagon, it acts via a cAMP-dependent pathway to activate PKA.

Covalent Modification and Allosteric Regulation

The activities of this compound synthase and this compound phosphorylase are tightly controlled by their phosphorylation state.

-

This compound Synthase (GS):

-

Dephosphorylated (GSa): Active form.

-

Phosphorylated (GSb): Inactive form.[11]

-

Regulation: Insulin signaling leads to the dephosphorylation and activation of GS.[6] Glucagon and epinephrine signaling lead to its phosphorylation and inactivation by PKA and other kinases.[6] GSb can be allosterically activated by high concentrations of glucose-6-phosphate (G6P).[7][12][13]

-

-

This compound Phosphorylase (GP):

-

Phosphorylated (GPa): Active form.

-

Dephosphorylated (GPb): Inactive form.

-

Regulation: Glucagon and epinephrine signaling cascades result in the phosphorylation and activation of GP by phosphorylase kinase (which is itself activated by PKA).[9] Insulin signaling promotes the dephosphorylation and inactivation of GPa by PP1. In muscle, GPb can be allosterically activated by AMP (a signal of low energy state) and inhibited by ATP and G6P.[9][14]

-

Quantitative Data Summary

The following tables summarize key quantitative parameters of the enzymes involved in this compound metabolism. These values can vary depending on the tissue, species, and experimental conditions.

Table 1: Kinetic Parameters of this compound Synthase

| Enzyme Form | Effector | Substrate | Km | Vmax | Source |

| This compound Synthase a (active) | - | UDP-Glucose | ~70 µM | ~4 µmol/min/mg | [15] |

| This compound Synthase b (inactive) | - | UDP-Glucose | Higher Km | 20% lower than GSa | [16] |

| This compound Synthase b (inactive) | + Glucose-6-Phosphate | UDP-Glucose | Decreased Km | Activated | [7] |

Table 2: Kinetic Parameters of this compound Phosphorylase

| Enzyme Form | Effector | Substrate | Km | Vmax | Source |

| Phosphorylase a (active) | - | This compound | Lower Km | Higher Vmax | [16] |

| Phosphorylase b (inactive) | - | This compound | Higher Km | Tenfold less active than GPa | [17] |

| Phosphorylase b (inactive) | + AMP | This compound | Decreased Km | Activated | [9] |

| Phosphorylase a/b | + ATP / G6P | This compound | Increased Km | Inhibited | [9][14] |

| Phosphorylase a (diabetic) | - | This compound (low conc.) | Lower apparent Km | Twofold greater than normal | [16] |

Table 3: Approximate Metabolite Concentrations in Liver and Muscle (Human)

| Metabolite | Tissue | Fed State | Fasted State | Source |

| This compound | Liver | ~400-500 mmol/L | ~110-166 mmol/L | [18] |

| This compound | Muscle | ~150-160 mmol/L | ~150-160 mmol/L (resting) | [18] |

| Glucose-6-Phosphate | Liver | High | Low | [2] |

| Glucose | Blood | ~5-7 mM | ~4-5 mM | [10] |

Experimental Methodologies

This compound Quantification in Tissue Samples

This protocol describes a common method for this compound quantification based on the hydrolysis of this compound to glucose, followed by a colorimetric glucose assay.

Materials:

-

Tissue sample (e.g., liver, muscle)

-

0.6 N Perchloric Acid (PCA)

-

1 M Potassium Bicarbonate (KHCO3)

-

Amyloglucosidase solution (e.g., 2 mg/mL in acetate (B1210297) buffer)

-

Acetate buffer (pH 4.8)

-

Glucose assay kit (e.g., based on glucose oxidase)

Protocol:

-

Homogenize approximately 25 mg of frozen tissue in 5 times its weight of ice-cold 0.6 N PCA.

-

Centrifuge the homogenate to pellet proteins and other cellular debris.

-

Take an aliquot of the supernatant for the determination of free glucose (background).

-

To another aliquot of the supernatant, add 1 M KHCO3 to neutralize the PCA.

-

Add amyloglucosidase solution to the neutralized sample to hydrolyze the this compound to glucose.

-

Incubate the samples at 37°C for 2 hours.

-

Measure the total glucose concentration in the hydrolyzed sample using a glucose assay kit.

-

Calculate the this compound content by subtracting the free glucose concentration from the total glucose concentration and normalizing to the tissue weight.

Spectrophotometric Assay for this compound Synthase Activity

This is a continuous spectrophotometric assay that couples the production of UDP to the oxidation of NADH.

Materials:

-

Sample containing this compound synthase

-

Assay mixture (containing Tris-HCl, KCl, MgCl2, this compound, UDP-glucose, phosphoenolpyruvate, ATP, and NADH)

-

Nucleoside diphosphate (B83284) kinase (NDPK)

-

Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) enzyme mixture

-

Spectrophotometer capable of reading at 340 nm

Protocol:

-

Prepare the assay mixture as described in the literature.[19]

-

In a cuvette, add the assay mixture, NDPK, and the PK/LDH enzyme mixture.

-

Incubate at 30°C for a few minutes to pre-warm the reaction.[19]

-

Initiate the reaction by adding the sample containing this compound synthase.

-

Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm over time.[19] The rate of NADH oxidation is proportional to the this compound synthase activity.

Spectrophotometric Assay for this compound Phosphorylase Activity

This assay measures the production of glucose-1-phosphate, which is then converted to glucose-6-phosphate and subsequently oxidized, leading to the reduction of NADP+ to NADPH.

Materials:

-

Sample containing this compound phosphorylase

-

Assay mixture (containing buffer, this compound, inorganic phosphate, and NADP+)

-

Phosphoglucomutase

-

Glucose-6-phosphate dehydrogenase

-

Spectrophotometer capable of reading at 340 nm

Protocol:

-

Prepare the assay mixture.

-

In a cuvette, add the assay mixture, phosphoglucomutase, and glucose-6-phosphate dehydrogenase.

-

Incubate at 30°C to pre-warm the reaction.[19]

-

Start the reaction by adding the sample containing this compound phosphorylase.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH and is proportional to the this compound phosphorylase activity.[19]

Western Blot Analysis of Key Signaling Proteins

This protocol is for detecting the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt and GSK-3.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus (for transferring proteins to a membrane)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-GSK-3β (Ser9), and total protein antibodies for loading controls)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Protocol:

-

Prepare cell or tissue lysates using ice-cold lysis buffer containing protease and phosphatase inhibitors.[20]

-

Determine protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using ECL reagents and an imaging system.[20]

-

Strip and re-probe the membrane with an antibody for the total protein to normalize for loading.

PKA and AMPK Kinase Activity Assays

Commercial kits are widely available for measuring the activity of PKA and AMPK. These are often ELISA-based or luminescence-based assays.

General Principle of a PKA ELISA-based Assay:

-

A specific PKA substrate peptide is pre-coated on a microplate.

-

The sample containing PKA is added to the wells along with ATP.

-

The PKA in the sample phosphorylates the substrate.

-

A phospho-specific antibody that recognizes the phosphorylated substrate is added.[21]

-

An HRP-conjugated secondary antibody is then added, followed by a colorimetric substrate (e.g., TMB).[21]

-

The color development is proportional to the PKA activity and is measured using a microplate reader.[21]

General Principle of an AMPK Luminescence-based Assay (e.g., ADP-Glo™):

-

The AMPK enzyme reaction is performed, which produces ADP.

-

The remaining ATP is depleted by adding an ADP-Glo™ Reagent.

-

A Kinase Detection Reagent is added to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the AMPK activity.

Mandatory Visualizations

Caption: Insulin signaling pathway promoting this compound synthesis.

Caption: Glucagon/Epinephrine signaling for this compound degradation.

Caption: Experimental workflow for assessing drug effects.

References

- 1. pnas.org [pnas.org]

- 2. Energy Metabolism in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Inhibition of this compound Metabolism Induces Reactive Oxygen Species-Dependent Cytotoxicity in Anaplastic Thyroid Cancer in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. m.youtube.com [m.youtube.com]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. byjus.com [byjus.com]

- 9. This compound phosphorylase - Wikipedia [en.wikipedia.org]

- 10. Fed and Fasted State – Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students [pressbooks.lib.vt.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. Structural basis for glucose-6-phosphate activation of this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of glucose and this compound metabolism during and after exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphorylation and inactivation of this compound synthase by phosphorylase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic properties of this compound synthase and phosphorylase and structural aspects of this compound in the db/db mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound phosphorylase and its converter enzymes in haemolysates of normal human subjects and of patients with type VI this compound-storage disease. A study of phosphorylase kinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]

- 20. benchchem.com [benchchem.com]

- 21. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]

Hormonal Regulation of Glycogen Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate hormonal regulation of glycogen metabolism by insulin (B600854) and glucagon (B607659). It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the signaling pathways, quantitative experimental data, and methodologies crucial for understanding and targeting these metabolic processes.

Core Principles of this compound Metabolism

This compound, a branched polymer of glucose, serves as the primary intracellular storage form of glucose in animals, predominantly in the liver and skeletal muscle. The dynamic balance between this compound synthesis (glycogenesis) and breakdown (glycogenolysis) is critical for maintaining glucose homeostasis. This delicate equilibrium is principally orchestrated by the reciprocal actions of the pancreatic hormones, insulin and glucagon. Insulin, released in response to high blood glucose, promotes this compound storage, while glucagon, secreted during periods of low blood glucose, stimulates the mobilization of glucose from this compound reserves.[1][2][3]

The key enzymes governing these processes are this compound synthase, which catalyzes the addition of glucose units to the growing this compound chain, and this compound phosphorylase, which mediates the cleavage of glucose-1-phosphate from the non-reducing ends of this compound. The activities of these enzymes are tightly controlled by a combination of allosteric regulation and covalent modification, primarily phosphorylation and dephosphorylation, which are in turn governed by the signaling cascades initiated by insulin and glucagon.

The Insulin Signaling Pathway and Glycogenesis

Insulin promotes the synthesis of this compound in both liver and muscle by initiating a signaling cascade that leads to the activation of this compound synthase and the inhibition of this compound phosphorylase.[4][5]

The binding of insulin to its receptor, a receptor tyrosine kinase, triggers its autophosphorylation and the subsequent recruitment and phosphorylation of insulin receptor substrate (IRS) proteins.[6][7] This creates docking sites for various signaling molecules, most notably phosphatidylinositol 3-kinase (PI3K). The activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits and activates phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as Protein Kinase B).[8][9]

Activated Akt plays a central role in mediating insulin's effects on this compound metabolism.[10][11] Akt phosphorylates and inactivates this compound synthase kinase 3 (GSK-3), a key negative regulator of this compound synthase.[8][12] In its active, unphosphorylated state, GSK-3 phosphorylates this compound synthase, keeping it in an inactive state. Insulin-induced phosphorylation of GSK-3 relieves this inhibition, allowing for the dephosphorylation and activation of this compound synthase.

Furthermore, insulin signaling leads to the activation of protein phosphatase 1 (PP1).[13][14][15] PP1 is a crucial enzyme that dephosphorylates both this compound synthase and this compound phosphorylase. The dephosphorylation of this compound synthase by PP1 further enhances its activity, promoting this compound synthesis. Concurrently, the dephosphorylation of this compound phosphorylase by PP1 renders it inactive, thus inhibiting glycogenolysis. The targeting of PP1 to the this compound particle is facilitated by specific this compound-targeting subunits, which are also regulated by insulin signaling.

The Glucagon Signaling Pathway and Glycogenolysis

Glucagon acts primarily on the liver to stimulate the breakdown of this compound into glucose, a process known as glycogenolysis, thereby raising blood glucose levels.[16][17][18][19]

The glucagon signaling cascade is initiated when glucagon binds to its G protein-coupled receptor (GPCR) on the surface of hepatocytes.[17][18] This binding activates the heterotrimeric G protein, leading to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.[17][18][20]

Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[17][18][20] PKA is a central kinase in the glucagon signaling pathway and has two primary targets in the context of this compound metabolism. First, PKA phosphorylates and activates phosphorylase kinase. Activated phosphorylase kinase then phosphorylates this compound phosphorylase b, converting it to its active form, this compound phosphorylase a. This compound phosphorylase a proceeds to catalyze the phosphorolytic cleavage of glucose-1-phosphate from this compound.

Second, PKA directly phosphorylates this compound synthase, leading to its inactivation.[] This dual action of PKA ensures that this compound synthesis is inhibited while this compound breakdown is simultaneously stimulated, leading to a rapid and efficient mobilization of glucose.

Quantitative Data on Hormonal Regulation

The following tables summarize key quantitative data from studies investigating the effects of insulin and glucagon on this compound metabolism.

Table 1: Effect of Insulin and Glucagon on Hepatic this compound Metabolism in Humans

| Parameter | Basal Glucagonemia | Hypoglucagonemia (Glucagon Suppression) | Fold Change | Reference |

| Hepatic this compound Synthesis Rate (µmol/L·min) | 0.19 ± 0.03 | 0.40 ± 0.06 | ~2.1-fold increase | [22] |

| Hepatic this compound Turnover (%) | 69 ± 12 | 19 ± 7 | ~3.6-fold decrease | [22] |

| Net Rate of Hepatic this compound Synthesis | - | - | ~5-fold increase | [22] |

Experimental Conditions: Hyperglycemic clamp in healthy young men with somatostatin (B550006) infusion to control hormone levels. Basal portal vein insulinemia was maintained.[22]

Table 2: Hormonal Regulation of Key Enzyme Activities

| Enzyme | Hormone | Experimental System | Change in Activity | Reference |

| This compound Synthase | Insulin | Human Skeletal Muscle | Dose-dependent increase in fractional activity | [4][23] |

| This compound Phosphorylase a | Glucagon (290 nM) | Isolated Rat Liver Cells | Increased levels | [24] |

| Akt/PKB (Ser473 phosphorylation) | Insulin (1-100 nM) | Rat Vascular Smooth Muscle Cells | 1.3 to 8.3-fold increase | [25] |

| GSK-3 Phosphorylation | Insulin (30-1000 nM) | Neuronal SH-SY5Y cells | Dose-dependent increase | [15] |

| This compound Phosphorylase a | Glucagon | Catfish Hepatocytes | 3.1-fold increase | [26] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.

Measurement of Liver this compound Content

This protocol is based on the acid-hydrolysis method.[13]

Materials:

-

Frozen liver tissue

-

2.0 M HCl

-

2.0 M NaOH

-

Glucose (HK) assay reagent

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

Sacrifice non-fasted animals and quickly excise the liver.

-

Freeze liver samples in liquid nitrogen and store at -80°C until use.

-

-

Acid Hydrolysis:

-

Pre-heat 0.5 ml of 2.0 M HCl in a 2 ml microcentrifuge tube with a locking lid in a boiling water bath for 3-5 minutes.

-

Weigh the pre-heated tube.

-

Add approximately 10-20 mg of frozen liver tissue to the hot HCl.

-

Reweigh the tube to determine the exact tissue weight.

-

Seal the tube tightly and boil for 1 hour to completely hydrolyze the this compound to glucose.

-

For a free glucose control, substitute 2.0 M HCl with 2.0 M NaOH.

-

-

Neutralization and Clarification:

-

Cool the samples to room temperature.

-

Neutralize the hydrolyzed samples with 0.5 ml of 2.0 M NaOH (or 2.0 M HCl for the control).

-

Vortex vigorously and centrifuge at high speed (e.g., >20,000 x g) for 10 minutes to pellet any insoluble material.

-

-

Glucose Quantification:

-

Use a commercial Glucose (HK) assay reagent.

-

Prepare a standard curve using known concentrations of glucose.

-

Add an appropriate volume of the supernatant from the hydrolyzed samples to the assay reagent.

-

Incubate as per the manufacturer's instructions (typically 5 minutes at room temperature).

-

Measure the absorbance at 340 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the glucose concentration in the samples using the standard curve.

-

Determine the this compound content as glucose equivalents per milligram of liver tissue.

-

Assay of this compound Synthase Activity

This protocol measures the incorporation of radiolabeled UDP-glucose into this compound.

Materials:

-

Tissue homogenate (liver or muscle)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 100 mM KF, 10 mM EDTA)

-

UDP-[¹⁴C]glucose

-

This compound

-

Glucose-6-phosphate (G6P) for measuring total activity

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Tissue Homogenization:

-

Homogenize fresh or frozen tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate to remove cellular debris.

-

-

Assay Reaction:

-

Prepare reaction mixtures containing assay buffer, this compound, and UDP-[¹⁴C]glucose.

-

For total this compound synthase activity, include a saturating concentration of G6P (e.g., 10 mM). For the active form (GSa), omit G6P.

-

Initiate the reaction by adding the tissue supernatant.

-

Incubate at 30°C for a defined period (e.g., 10-20 minutes).

-

-

Precipitation and Washing:

-

Stop the reaction by spotting an aliquot of the reaction mixture onto filter paper and immediately immersing it in ice-cold TCA.

-

Wash the filter papers extensively with ethanol to remove unincorporated UDP-[¹⁴C]glucose.

-

-

Quantification:

-

Dry the filter papers and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Calculation:

-

Calculate the this compound synthase activity as the amount of UDP-glucose incorporated into this compound per unit time per milligram of protein.

-

The ratio of activity in the absence of G6P to the activity in the presence of G6P gives the fractional activity of this compound synthase.

-

Assay of Akt/PKB Kinase Activity

This protocol involves immunoprecipitation of Akt followed by an in vitro kinase assay.

Materials:

-

Cell or tissue lysates

-

Anti-Akt antibody

-

Protein A/G agarose (B213101) beads

-

Kinase assay buffer (containing ATP and MgCl₂)

-

GSK-3 fusion protein (as a substrate)

-

[γ-³²P]ATP

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Cell Lysis and Immunoprecipitation:

-

Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Incubate the lysate with an anti-Akt antibody, followed by precipitation with Protein A/G agarose beads.

-

-

Kinase Assay:

-

Wash the immunoprecipitated Akt beads extensively.

-

Resuspend the beads in kinase assay buffer containing the GSK-3 fusion protein substrate and [γ-³²P]ATP.

-

Incubate at 30°C for a specified time (e.g., 20-30 minutes).

-

-

Detection of Substrate Phosphorylation:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to X-ray film for autoradiography to visualize the phosphorylated GSK-3 substrate.

-

-

Quantification:

-

Quantify the band intensity corresponding to the phosphorylated substrate using densitometry.

-

Summary and Future Directions

The hormonal regulation of this compound metabolism by insulin and glucagon is a cornerstone of glucose homeostasis. The intricate signaling pathways, involving a cascade of phosphorylation and dephosphorylation events, ensure a rapid and precise control over this compound synthesis and breakdown in response to the body's metabolic needs.

For researchers and drug development professionals, a deep understanding of these pathways is paramount. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for investigating the molecular mechanisms underlying metabolic diseases such as diabetes and for the development of novel therapeutic strategies that target key nodes in these signaling networks. Future research will likely focus on the crosstalk between these pathways and other metabolic signals, the role of subcellular compartmentalization in regulating these processes, and the development of more specific and potent pharmacological modulators of this compound metabolism.

References

- 1. scispace.com [scispace.com]

- 2. Physiology, Glucose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Insulin and glucagon: How they regulate blood sugar levels [medicalnewstoday.com]

- 4. researchgate.net [researchgate.net]

- 5. Distinct Akt phosphorylation states are required for insulin regulated Glut4 and Glut1-mediated glucose uptake | eLife [elifesciences.org]

- 6. life-science-alliance.org [life-science-alliance.org]

- 7. Protein phosphatase 1 - Wikipedia [en.wikipedia.org]

- 8. Glucagon’s Metabolic Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucagon receptor activates extracellular signal-regulated protein kinase 1/2 via cAMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An optimized method for tissue this compound quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. proteopedia.org [proteopedia.org]